molecular formula C10H10BNO2 B044825 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile CAS No. 172732-52-4

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Cat. No.: B044825
CAS No.: 172732-52-4
M. Wt: 187 g/mol
InChI Key: REQZFVYFYAZUMG-UHFFFAOYSA-N
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Description

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10BNO2. It is also known by several other names, including 2-cyanophenylboronic acid propanediol ester and 2-(2-cyanophenyl)-1,3,2-dioxaborinane . This compound is of interest due to its unique structure, which includes a boron atom within a dioxaborinane ring, making it useful in various chemical reactions and applications.

Scientific Research Applications

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile has several scientific research applications:

Safety and Hazards

The compound is classified as a warning hazard . It has hazard statements H301-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280a-P301+P310a-P305+P351+P338-P405-P501a .

Preparation Methods

The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile typically involves the reaction of 2-cyanophenylboronic acid with 1,3-propanediol. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions . The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific boron-containing ring structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds.

Properties

IUPAC Name

2-(1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZFVYFYAZUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393361
Record name 2-(1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172732-52-4
Record name 2-(1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

49.0 g (334 mmol) 2-cyanobenzeneboronic acid and 25.9 g (340 mmol) 1,3-propanediol were dissolved in 1 L CH2Cl2 with stirring in a 2 L round bottom flask for 20 h. The solution was then poured over a filter with suction to remove gummy solids. The filtrate was then dried with anhydrous MgSO4 to remove residual water, filtered and evaporated of solvent to give light-colored oil. The oil was then dissolved in CH2Cl2 and purified on a silica gel plug using CH2Cl2 as eluent. The product fractions were evaporated down to give the product as clear oil (35.7 g, 57.2% yield).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57.2%

Synthesis routes and methods II

Procedure details

Into a previously dried and inertised flask under nitrogen flow, fitted with a thermometer, reflux and a dropping funnel, are loaded 50.0 g (1.0 equiv.) of 2-bromobenzonitrile and 250 ml (5 V) of anhydrous Toluene. It is cooled at 0-5° C. and there are added, in 0.5 hours and maintaining the T at 0-5° C., 269.0 g (1.35 equiv.) of Isopropylmagnesium chloride/lithium chloride complex 1.3 M (about 20% wt/wt) in THF. It is stirred at T 0-5° C. and stirred for 1.5 hours. The conversion in checked in HPLC. If the reaction is complete there are added in 0.25 hours at 0-5° C., 57.0 g=61.3 ml (2 equiv.) of trimethylborate (d=0.932 g/ml). It is stirred at 0-5° C. for 0.25 hours and then allowed to warm to 20-25° C. and stirred for 0.25 hour. The conversion is checked in HPLC. If the reaction is complete, it is cooled to 0-5° C. and there is added at 0-10° C. a solution of hydrochloric acid 0.1 M prepared by mixing 5 ml of hydrochloric acid 32% (10.17 M) and 495 ml (9.9 V) of purified water. It is left under agitation 0.5 h at 20-25° C. and then the pH, which must be less than 5, is checked. If the pH is not less than 5, sufficient 10% HCl is added to correct the pH. It is stirred 0.25 hours and the phases are separated. The aqueous phase is again extracted with 250 ml (5 V) of Toluene. The organic phases, which are washed with 250 ml (5 V) of a saturated sodium chloride solution, are recombined. The phases are separated and the organic solution is sampled for HPLC checking. The organic phase is extracted with a soda solution 1 M (the product passes into aqueous phase), prepared by mixing 25 ml (0.5 V) of caustic soda solution 30% and 225 ml (4.5 V) of purified water. Before performing separation, check the pH which must be greater than 10. There is separation of the organic phase which is again re-extracted with caustic soda solution 1 M, prepared by mixing 25 ml (0.5 V) of caustic soda solution 30% and 225 ml (4.5 V) of purified water. Before performing separation, the pH, which must be greater than 10, is checked. There is separation of the organic phase which is again re-extracted with 1 M caustic soda solution, prepared by mixing 25 ml (0.5 V) of caustic soda solution 30% and 225 ml (4.5 V) of purified water. Before performing separation, the pH, which must be greater than 10, is checked. The aqueous phases which are washed with 2×100 ml (2×2 V) of ethyl acetate are recombined. The organic phase is discarded. The pH of the aqueous phase (containing the reaction product) is corrected with hydrochloric acid to a final pH of 6-7. The aqueous phase is extracted with 2×250 ml (2×5 V) of Ethyl acetate. The product passes into the organic phase. The organic phases are recombined and washed with 250 ml (5 V) of saturated solution of sodium chloride. The phases are separated and the organic solution is sampled for HPLC checking. There are added to the organic phase 23 g=21.8 ml (1.1 equiv.) of 1,3-propanediol (d=1.0597 g/ml). It is stirred at 20-25° C. for 2 h and the conversion in checked in TLC. If the reaction is complete, the aqueous phase is separated (water is generated during the reaction) and is concentrated to residue at Tbath 35-40° C. It is taken up with 250 ml (5 V) of Dichloromethane and the organic phase is washed with 50 ml (1.0 V) of purified water. It is concentrated to residue in Tbath 35-40° C. 150 ml (3.0 V) of n-Hexane are slowly added under agitation. The product crystallizes. It is stirred at 20-25° C. for 0.5 h and then at 0-5° C. for 0.5 h. It is filtered by washing with 50 ml (1.0 V) of n-Hexane pre-cooled to 0-5° C. It is vacuum dried at 20-25° C. for at least 8 h. There are obtained 23.0 g of 2-(1,3,2-dioxaborinane-2-yl)benzonitrile equal to a molar yield from 2-bromo benzonitrile of 44.8%. HPLC purity (A/A % 99.7%.).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
61.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
495 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
25 mL
Type
reactant
Reaction Step Eight
Name
Quantity
225 mL
Type
solvent
Reaction Step Eight
Quantity
25 mL
Type
reactant
Reaction Step Nine
Name
Quantity
225 mL
Type
solvent
Reaction Step Nine
Quantity
25 mL
Type
reactant
Reaction Step Ten
Name
Quantity
225 mL
Type
solvent
Reaction Step Ten
[Compound]
Name
phase
Quantity
23 g
Type
reactant
Reaction Step Eleven
Quantity
21.8 mL
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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